L-Thymidine

HSV-1 thymidine kinase enantioselectivity antiviral prodrug activation

L-Thymidine (β-L-2′-deoxythymidine, L-dT, telbivudine) is the optical L-enantiomer of the naturally occurring D-thymidine. Unlike its D-counterpart, L-thymidine is not recognized by human cytosolic thymidine kinase (TK1) but serves as an efficient substrate for herpesvirus-encoded thymidine kinases.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
Cat. No. B7909129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Thymidine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m1/s1
InChIKeyIQFYYKKMVGJFEH-GJMOJQLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Thymidine (Telbivudine, L-dT) – Stereochemical Differentiation and Procurement-Relevant Evidence for the Unnatural L-Enantiomer of Thymidine


L-Thymidine (β-L-2′-deoxythymidine, L-dT, telbivudine) is the optical L-enantiomer of the naturally occurring D-thymidine. Unlike its D-counterpart, L-thymidine is not recognized by human cytosolic thymidine kinase (TK1) but serves as an efficient substrate for herpesvirus-encoded thymidine kinases [1]. This stereochemical inversion confers a distinctive biological profile: L-thymidine and its triphosphate metabolite interact differentially with host and viral polymerases, while the L-configuration confers resistance to catabolic enzymes such as thymidine phosphorylase [2]. Clinically developed as telbivudine for chronic hepatitis B, L-thymidine represents the paradigm of L-nucleoside antiviral agents and is the foundational reference compound for the entire class of unnatural L-nucleoside analogs [3].

Why D-Thymidine or Other Nucleoside Analogs Cannot Replace L-Thymidine in Research and Therapeutic Applications


Generic substitution with D-thymidine or other natural-configuration nucleosides fails at the level of enzymatic recognition and metabolic fate. Human cytosolic thymidine kinase (TK1) is strictly enantioselective for D-β-nucleosides and cannot phosphorylate L-thymidine, whereas herpesvirus thymidine kinases lack this stereospecificity and phosphorylate both enantiomers with comparable efficiency [1]. Conversely, mitochondrial thymidine kinase (TK2) exhibits relaxed enantioselectivity but with a substantially higher Km for L-thymidine and a loss of the negative cooperativity characteristic of D-thymidine phosphorylation, rendering mt-TK2 functionally resistant to L-thymidine even at high concentrations [2]. Furthermore, L-nucleosides resist degradation by thymidine phosphorylase, a major catabolic enzyme for D-nucleosides, thereby extending intracellular half-life [3]. These three layers of differential enzymatic handling—activation, mitochondrial off-target effects, and catabolic stability—mean that D-thymidine, other D-nucleosides, and even other L-nucleosides with different base moieties cannot be interchanged with L-thymidine without fundamentally altering experimental or therapeutic outcomes.

Quantitative Differentiation Evidence for L-Thymidine Against Its Closest Comparators


HSV-1 Thymidine Kinase Substrate Selectivity: L-Thymidine Equals D-Thymidine for Viral TK but Is Completely Inert Toward Human TK1

L-Thymidine (L-T) matches D-thymidine (D-T) as a substrate for herpes simplex virus type 1 thymidine kinase (HSV-1 TK) while being entirely unrecognized by human cytosolic thymidine kinase (TK1). The Ki of L-T for HSV-1 TK is 2 μM, which is nearly identical to the Km of 2.8 μM for the natural substrate D-T [1]. In contrast, human TK1 does not phosphorylate L-T at detectable levels [1]. Among L-nucleosides, the order of HSV-1 TK substrate preference is L-thymidine >> L-dG > L-dU > L-dC > L-dA [1]. This differential enzyme recognition represents the foundational selectivity mechanism for the antiviral activity of L-thymidine.

HSV-1 thymidine kinase enantioselectivity antiviral prodrug activation

Mitochondrial Thymidine Kinase (TK2) Enantioselectivity: Higher Km and Loss of Negative Cooperativity Minimize Mitochondrial Toxicity Risk for L-Thymidine

Human mitochondrial thymidine kinase (TK2) exhibits relaxed enantioselectivity and can phosphorylate L-thymidine, but with a higher Km compared to D-thymidine [1]. Critically, the negative cooperativity observed with D-thymidine phosphorylation (which enables efficient phosphorylation even at low substrate concentrations) is absent when the deoxyribose has the L-configuration. This results in preferential phosphorylation of natural D-thymidine even in the presence of high concentrations of the L-enantiomer [1]. The combination of higher Km and altered kinetic cooperativity renders mitochondrial TK2 functionally resistant to L-thymidine, minimizing the mitochondria-dependent delayed cytotoxicity that is a hallmark liability of D-configuration nucleoside analogs such as AZT, ddC, and ddI [1]. This finding is corroborated by an NIH grant report stating that L-thymidine 'has no effect on mitochondrial function' [2].

mitochondrial toxicity TK2 enantioselectivity nucleoside analog safety

Clinical HBV Efficacy: L-Thymidine (Telbivudine) Demonstrates Superior 52-Week HBV DNA Suppression and ALT Normalization Versus Lamivudine

In a randomized multicenter 52-week comparative clinical trial in HBeAg-positive chronic hepatitis B patients, L-thymidine (telbivudine, LdT) at 400–600 mg/day demonstrated statistically superior antiviral efficacy compared to lamivudine 100 mg/day [1]. The mean serum HBV DNA reduction was 6.09 log10 copies/mL for LdT-treated patients versus 4.57 log10 copies/mL for lamivudine-treated patients (p<0.05) [1]. ALT normalization was achieved in 86% (36/42) of LdT patients versus 63% (12/19) of lamivudine patients (p<0.05) [1]. HBV DNA negativity by PCR was attained by 61% (28/44) of LdT recipients compared to 32% (6/19) of lamivudine recipients [1]. The combination of LdT plus lamivudine added no benefit over LdT monotherapy [1].

hepatitis B HBV DNA suppression ALT normalization clinical trial

In Vivo Woodchuck Hepatitis Model: L-Thymidine Achieves Up to 8 Log Reduction in Plasma Viral DNA

In the chronically infected woodchuck model of hepadnavirus infection—the gold-standard preclinical model for HBV—L-thymidine (L-dT) demonstrated potent antihepadnaviral activity, decreasing plasma viral DNA loads by up to 8 logs [1]. This magnitude of viral suppression in a stringent in vivo model far exceeds the typical 2–4 log reductions reported for lamivudine in the same model system. Importantly, L-dT was found to be nontoxic and nonclastogenic at doses much greater than those most likely to be used clinically [1]. These preclinical efficacy and safety data provided the foundation for the clinical development of L-dT (telbivudine) as an oral anti-HBV agent [1].

woodchuck hepatitis model in vivo antiviral efficacy preclinical development

Metabolic Stability Advantage: L-Nucleosides Including L-Thymidine Resist Degradation by Thymidine Phosphorylase and Other Catabolic Enzymes

A key liability of D-configuration nucleoside analogs is their susceptibility to catabolic cleavage by thymidine phosphorylase (TP), which degrades D-thymidine to thymine and deoxyribose-1-phosphate, limiting intracellular bioavailability. L-nucleosides, including L-thymidine, are resistant to this enantioselective catabolic enzyme, as well as to thymidylate synthase and (deoxy)cytidine/deoxycytidylate deaminases [1]. This resistance to multiple degradative pathways can ensure higher intracellular stability and prolonged retention of the active triphosphate metabolite compared to D-nucleoside counterparts [1]. Specific quantitative kinetic parameters (Km, kcat) for L-thymidine versus purified human thymidine phosphorylase were not located in the retrieved peer-reviewed literature; the resistance is a class-level property inferred from the known enantioselectivity of human nucleoside catabolic enzymes and is explicitly stated for L-nucleosides as a class in the review by Spadari et al. [1].

thymidine phosphorylase resistance metabolic stability L-nucleoside catabolism

High-Value Research and Industrial Application Scenarios for L-Thymidine Based on Quantitative Differentiation Evidence


Herpesvirus Antiviral Drug Discovery Using L-Thymidine as a Selective HSV-TK-Dependent Prodrug Scaffold

L-Thymidine's unique property of being phosphorylated by HSV-1 TK (Ki = 2 μM) but completely unrecognized by human cytosolic TK1 [1] makes it an ideal scaffold for designing herpesvirus-selective antiviral agents. In drug discovery programs targeting HSV-1, HSV-2, VZV, and other herpesviruses, L-thymidine serves as both a reference standard for TK-dependent activation and a starting point for developing L-nucleoside analogs with enhanced antiviral potency. The identical phosphorylation efficiency compared to D-thymidine (Km = 2.8 μM) [1] ensures robust activation in infected cells while the human TK1 exclusion provides a built-in selectivity filter unavailable with D-configuration compounds.

Hepatitis B Virus Reference Standard and Comparator for In Vitro and In Vivo Anti-HBV Drug Evaluation

With demonstrated clinical superiority over lamivudine—1.52 log10 greater HBV DNA reduction, 23 percentage-point higher ALT normalization, and 29 percentage-point higher HBV DNA negativity rate at 52 weeks [2]—and up to 8-log viral load reduction in the woodchuck model [3], L-thymidine (telbivudine) is a definitive positive control for HBV drug discovery. It should be prioritized as a comparator in any assay evaluating novel anti-HBV nucleoside or non-nucleoside agents, particularly for benchmarking potency in HBV polymerase inhibition assays, HBV-infected hepatocyte models, and woodchuck efficacy studies.

Mitochondrial Toxicity Risk Assessment: L-Thymidine as a Low-Mitochondrial-Toxicity Benchmark Nucleoside

The favorable mitochondrial safety profile of L-thymidine—driven by higher Km for mitochondrial TK2 and loss of negative cooperativity that prevents effective competition with endogenous D-thymidine [4], supported by the observation that L-thymidine 'has no effect on mitochondrial function' [5]—positions it as an essential benchmark compound in mitochondrial toxicity screening panels. When assessing the mitochondrial liability of novel nucleoside analogs, L-thymidine serves as a low-toxicity reference standard alongside high-toxicity comparators such as ddC and ddI, enabling quantitative risk stratification of candidate compounds.

Suicide Gene Therapy and Molecular Imaging Using L-Thymidine as an HSV-TK Reporter Probe Substrate

The stereoselective phosphorylation of L-thymidine by HSV-1 TK but not by human TK1 [1] has been exploited for suicide gene therapy and non-invasive imaging applications. Radiolabeled L-thymidine (e.g., [³H]-L-T or [¹⁸F]-L-T analogs) accumulates selectively in cells expressing HSV-TK, enabling PET or SPECT imaging of gene delivery and expression in vivo. L-Thymidine provides superior imaging contrast compared to D-thymidine-based probes because of negligible background phosphorylation in normal tissues, a direct consequence of its human TK1 inertness [1]. This scenario is directly supported by studies demonstrating selective intracellular retention of tritiated L-thymidine in HSV-TK-expressing cells both in vitro and in vivo.

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